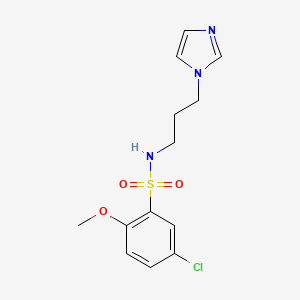

5-chloro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C13H16ClN3O3S . It’s a complex organic compound that contains chlorine, nitrogen, sulfur, and oxygen atoms in addition to carbon and hydrogen .

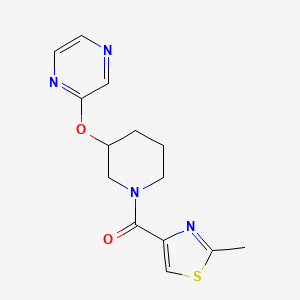

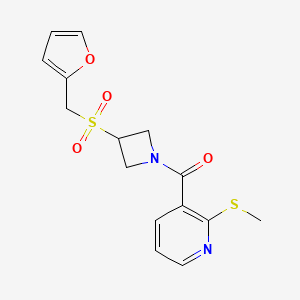

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C13H16ClN3O3S . This indicates that it contains 13 carbon atoms, 16 hydrogen atoms, one chlorine atom, three nitrogen atoms, three oxygen atoms, and one sulfur atom . The exact arrangement of these atoms in the molecule would be determined by the specific bonds between them.科学的研究の応用

Photodynamic Therapy and Photosensitizers

The New Zinc Phthalocyanine Derivatives : Research has identified new benzenesulfonamide derivative groups with potential applications in photodynamic therapy (PDT). These derivatives, including zinc(II) phthalocyanine substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT. Their good fluorescence properties and appropriate photodegradation quantum yield are crucial for Type II mechanisms, highlighting their potential therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

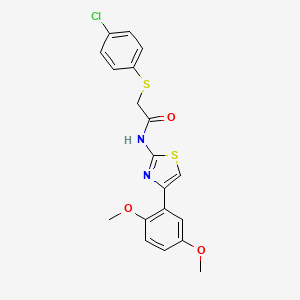

Antimicrobial and Antifungal Activities

New Secondary Benzenesulfonamides : A study on novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides showcased their in vitro anti-HIV and antifungal activities. These compounds were synthesized through a reaction involving benzenesulfonamidoalkyl carboxylic acid hydrazides, presenting a new approach in antimicrobial and antifungal drug development (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

COX-2 Inhibitors for Therapeutic Applications

COX-2 Selective Inhibitors : A series of 1,5-diarylimidazoles were developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds were evaluated both in vitro and in vivo, showing significant pharmacological activity. This research identifies potential therapeutic agents for inflammation and pain management, with one candidate undergoing clinical trials (Almansa et al., 2003).

特性

IUPAC Name |

5-chloro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O3S/c1-20-12-4-3-11(14)9-13(12)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLWYFRKYFIGKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323828 |

Source

|

| Record name | 5-chloro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641128 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-chloro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide | |

CAS RN |

838899-09-5 |

Source

|

| Record name | 5-chloro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2394945.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2394947.png)

![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2394950.png)

![N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2394951.png)

![6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2394956.png)

![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole](/img/structure/B2394963.png)